(6Z)-5-imino-6-(3-methylbenzylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one
Description
(6Z)-5-imino-6-(3-methylbenzylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one is a complex organic compound belonging to the thiazolopyrimidine class. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, along with various substituents such as an imino group, a methylbenzylidene group, and a phenyl group. The compound’s distinct structure imparts specific chemical and biological properties, making it of interest in various fields of scientific research.
Properties
IUPAC Name |
(6Z)-5-imino-6-[(3-methylphenyl)methylidene]-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3OS/c1-13-6-5-7-14(10-13)11-16-18(21)23-17(15-8-3-2-4-9-15)12-25-20(23)22-19(16)24/h2-12,21H,1H3/b16-11-,21-18? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXMWUIPUYJWFOO-ALGNWURXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=C2C(=N)N3C(=CSC3=NC2=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C\2/C(=N)N3C(=CSC3=NC2=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-5-imino-6-(3-methylbenzylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one typically involves multi-step organic reactions One common synthetic route includes the condensation of 3-methylbenzaldehyde with 2-aminothiazole to form an intermediate Schiff base This intermediate then undergoes cyclization with a suitable reagent, such as phenyl isothiocyanate, to form the thiazolopyrimidine core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving the use of industrial-grade reagents and solvents. Reaction conditions such as temperature, pressure, and reaction time would be carefully controlled to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(6Z)-5-imino-6-(3-methylbenzylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where substituents on the aromatic rings or the thiazole ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can lead to the formation of various substituted thiazolopyrimidine compounds.
Scientific Research Applications
(6Z)-5-imino-6-(3-methylbenzylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of (6Z)-5-imino-6-(3-methylbenzylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit key enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may affect signaling pathways such as PI3K-AKT, MAPK, and others.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: A compound with antimicrobial properties used in mouthwashes and disinfectants.
Domiphen bromide: Another antimicrobial agent used in various disinfectant formulations.
(3-Chloropropyl)trimethoxysilane: A compound used in surface modification and as a coupling agent in various industrial applications.
Uniqueness
(6Z)-5-imino-6-(3-methylbenzylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one is unique due to its specific structure, which imparts distinct chemical and biological properties. Unlike cetylpyridinium chloride and domiphen bromide, which are primarily used for their antimicrobial properties, this compound has broader applications in chemistry, biology, medicine, and industry. Its ability to undergo various chemical reactions and its potential therapeutic effects make it a valuable compound for scientific research.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
